molecular formula C9H12N4O2 B2631745 Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2270905-55-8

Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2631745
CAS No.: 2270905-55-8
M. Wt: 208.221
InChI Key: FYBRCZRGMHDEHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Synthesis of Derivatives

Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate serves as a precursor in the synthesis of various functionalized derivatives. Kolosov et al. (2017) detailed the synthesis of 6-unsubstituted derivatives through deacylation and reduction processes, highlighting the potential for creating functionalized compounds suitable for further chemical transformations. This demonstrates the compound's versatility in synthetic organic chemistry, enabling the development of novel molecules with potential applications across various fields, including pharmaceuticals and materials science Kolosov et al., 2017.

Biological Activity Exploration

Research into the biological activities of derivatives of this compound has yielded promising results. For instance, Titova et al. (2019) synthesized structural analogs to explore their tuberculostatic activity, indicating potential applications in developing new antituberculous agents. The study underscores the compound's significance as a scaffold for generating biologically active molecules that could lead to novel therapeutic agents Titova et al., 2019.

Material Science and Catalysis

The compound's applications extend beyond pharmaceuticals into material science and catalysis. Innovative methodologies employing this molecule could lead to the development of new materials and catalysts with improved performance and environmental benefits. For example, Karami et al. (2015) reported a novel one-pot, solvent-free synthesis approach using silica sodium carbonate, demonstrating the compound's utility in green chemistry initiatives. Such research highlights the potential for using this chemical scaffold to advance sustainable practices in chemical synthesis Karami et al., 2015.

Future Directions

The future directions for this compound are not explicitly mentioned in the sources I found .

Biochemical Analysis

Biochemical Properties

It is known that triazolopyrimidines, the class of compounds it belongs to, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Cellular Effects

Compounds in the triazolopyrimidine class have shown cytotoxic activities against various cell lines . For instance, some compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Molecular Mechanism

Triazolopyrimidines, the class of compounds it belongs to, have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Triazolopyrimidines, the class of compounds it belongs to, are known to interact with a variety of enzymes and cofactors .

Properties

IUPAC Name

methyl 2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-5-7(8(14)15-3)4-13-9(10-5)11-6(2)12-13/h4H2,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBRCZRGMHDEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN2C(=NC(=N2)C)N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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